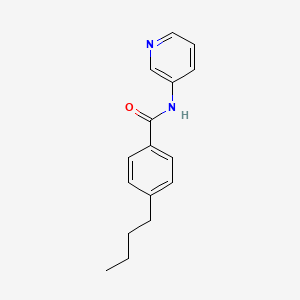
1-(5-bromo-2-hydroxybenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-hydroxybenzoyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BDF-8634, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. BDF-8634 has been shown to have potent inhibitory effects on certain enzymes and has been studied extensively for its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of BDF-8634 involves the inhibition of certain enzymes that are involved in various cellular processes. Specifically, BDF-8634 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, BDF-8634 can induce DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
BDF-8634 has been shown to have potent inhibitory effects on certain enzymes and has been studied extensively for its potential applications in various fields. In addition to its potential as a therapeutic agent in the treatment of cancer, BDF-8634 has also been studied for its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. However, further research is needed to fully understand the biochemical and physiological effects of BDF-8634.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BDF-8634 is its potent inhibitory effects on certain enzymes. This makes it an attractive candidate for use in various laboratory experiments, particularly those involving the study of cellular processes and disease pathways. However, one of the limitations of BDF-8634 is its complex synthesis method, which requires specialized equipment and expertise. Additionally, further research is needed to fully understand the potential limitations and side effects of BDF-8634.
Direcciones Futuras
There are several potential future directions for research on BDF-8634. One area of research could involve further studies on the potential therapeutic applications of BDF-8634 in the treatment of various types of cancer. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BDF-8634, as well as its potential limitations and side effects. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for BDF-8634, which could help to make it more widely available for use in various laboratory experiments.
Métodos De Síntesis
The synthesis of BDF-8634 is a complex process that involves multiple steps. The initial step involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with 3,5-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid, which results in the formation of an intermediate product. This intermediate product is then subjected to a series of reactions, which ultimately leads to the formation of BDF-8634. The synthesis of BDF-8634 requires specialized equipment and expertise and is typically carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
BDF-8634 has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. BDF-8634 has been shown to have potent inhibitory effects on certain enzymes that are involved in cancer cell growth and proliferation. As a result, BDF-8634 has been studied extensively for its potential as a therapeutic agent in the treatment of various types of cancer.
Propiedades
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(5-bromo-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF4N2O3/c13-5-1-2-8(20)6(3-5)10(21)19-12(22,11(16)17)4-7(18-19)9(14)15/h1-3,9,11,20,22H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLCWLDNBFCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=C(C=CC(=C2)Br)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}nicotinamide 1-oxide](/img/structure/B6018321.png)
![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-bromo-2-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B6018328.png)

![3-ethyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B6018344.png)
![methyl 6-[4,4-dimethyl-3-(3-methyl-5-isoxazolyl)-2,6-dioxocyclohexyl]-6-oxohexanoate](/img/structure/B6018348.png)
![N-(3-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6018360.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)
![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-2-thienyl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6018384.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
![2-(1-{[4-(dimethylamino)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6018415.png)